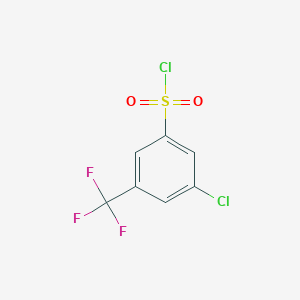

3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O2S/c8-5-1-4(7(10,11)12)2-6(3-5)15(9,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUGVORTFRFETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693494 | |

| Record name | 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875167-01-4 | |

| Record name | 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride physical properties

An In-depth Technical Guide to the Physical Properties of 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an electron-withdrawing trifluoromethyl group and a chloro substituent meta to the sulfonyl chloride moiety, imparts specific reactivity and conformational properties. This guide provides a detailed overview of its core physical characteristics, essential for its effective handling, application in synthetic protocols, and integration into drug discovery workflows. Understanding these properties is paramount for predicting its behavior in reaction media, ensuring safe laboratory practices, and for the rational design of novel molecular entities.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its molecular identity. The structure of this compound is defined by a benzene ring substituted at positions 1, 3, and 5.

The spatial arrangement of these functional groups is critical to its chemical reactivity. The powerful electron-withdrawing nature of both the trifluoromethyl and sulfonyl chloride groups significantly influences the electron density of the aromatic ring, while the chloro group further modulates its electronic properties.

Caption: Recommended workflow for handling and using sulfonyl chlorides.

Experimental Protocols for Property Determination

While specific experimental data for this compound is limited in the public domain, standard methodologies are employed to determine these key physical properties.

Boiling Point Determination (Distillation Method)

The causality behind this choice rests on purifying the liquid while simultaneously measuring its boiling point.

-

Apparatus Setup: Assemble a standard distillation apparatus using dry glassware. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a sample of the compound into the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady stream of distillate is collected. This temperature, corrected for atmospheric pressure, is the boiling point. The process inherently validates itself by yielding a purified substance whose boiling point can be compared to literature values.

Density Measurement (Pycnometer Method)

This protocol is chosen for its high precision in determining the density of a liquid.

-

Pycnometer Preparation: Clean and thoroughly dry a pycnometer (a flask of a known volume). Weigh the empty pycnometer (m₁).

-

Filling: Fill the pycnometer with the liquid compound, ensuring no air bubbles are present. Adjust the temperature to a standard value (e.g., 20 °C).

-

Weighing: Weigh the filled pycnometer (m₂).

-

Calibration: Repeat the process with a reference substance of known density, typically deionized water, to calibrate the exact volume of the pycnometer.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer. The self-validating nature of this protocol comes from the precise mass and volume measurements, which can be checked against a known standard.

Conclusion

This compound is a reactive liquid with a high boiling point and density. Its physical properties are largely dictated by its halogen and sulfonyl functional groups. The information presented in this guide, particularly regarding its reactivity and handling requirements, is essential for any researcher or scientist intending to use this compound. Adherence to strict safety protocols, including the use of personal protective equipment and inert atmosphere techniques, is mandatory to ensure safe and successful experimentation.

References

-

Benzenesulfonyl chloride. Wikipedia. [Link]

Sources

An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride, a critical building block in modern medicinal and agrochemical research. We will delve into its chemical architecture, physicochemical properties, established synthesis protocols, characteristic reactivity, and pivotal applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Profile of a Key Synthetic Intermediate

This compound is a substituted aromatic sulfonyl chloride that has garnered significant attention as a versatile intermediate in organic synthesis. Its structure is distinguished by a benzene ring functionalized with three key groups: a highly reactive sulfonyl chloride (-SO₂Cl), an electron-withdrawing chloro (-Cl) group, and a lipophilic trifluoromethyl (-CF₃) group. This unique combination of functional groups makes it an invaluable reagent for introducing the 3-chloro-5-(trifluoromethyl)phenylsulfonyl moiety into target molecules.

The trifluoromethyl group is a particularly prized substituent in drug design, known for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity by altering electronic properties.[1][2] Consequently, this sulfonyl chloride serves as a cornerstone for the synthesis of a wide array of biologically active compounds.[3] Its primary utility lies in the formation of sulfonamides and sulfonate esters, which are prevalent structural motifs in numerous pharmaceutical and agrochemical agents.[4]

Chemical Structure and Physicochemical Properties

The structural and physical characteristics of a reagent are fundamental to its handling, reactivity, and application in synthesis.

Chemical Structure

The molecule consists of a benzene ring substituted at positions 1, 3, and 5. The sulfonyl chloride group is at position 1, the chloro group at position 3, and the trifluoromethyl group at position 5.

Caption: Chemical structure of this compound.

Physicochemical Data

The key properties of this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 875167-01-4 | [5][6] |

| Molecular Formula | C₇H₃Cl₂F₃O₂S | [5][6] |

| Molecular Weight | 279.06 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 288 °C | [5] |

| Density | 1.626 g/cm³ | [5] |

| Flash Point | 128 °C | [5] |

| Storage Temperature | 2-8 °C | [5] |

Synthesis Pathway and Experimental Protocol

The synthesis of arylsulfonyl chlorides from anilines is a well-established transformation in organic chemistry. A common and reliable route involves a three-step sequence: nitration, reduction, and a Sandmeyer-type reaction involving diazotization followed by sulfonyl chlorination.[4][7] This approach provides a logical and scalable pathway to the target compound.

Synthesis Workflow Diagram

Caption: General synthetic workflow for preparing the title compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure adapted from established methods for synthesizing arylsulfonyl chlorides.[4][7][8]

Step 1 & 2: Preparation of 3-Chloro-5-(trifluoromethyl)aniline This intermediate is typically prepared from 1-chloro-3-(trifluoromethyl)benzene via nitration followed by reduction. The nitration is a standard electrophilic aromatic substitution, and the subsequent reduction of the nitro group to an amine can be achieved using various methods, such as catalytic hydrogenation or metal-acid reduction (e.g., Fe/HCl or SnCl₂/HCl).

Step 3: Diazotization of 3-Chloro-5-(trifluoromethyl)aniline

-

Rationale: The conversion of the primary aromatic amine to a diazonium salt is a crucial activation step. Diazonium salts are highly versatile intermediates. This reaction must be performed at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose at higher temperatures.

-

Procedure:

-

Suspend 3-Chloro-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0–5 °C to ensure complete formation of the diazonium salt solution.

-

Step 4: Sulfonyl Chlorination (Sandmeyer-type Reaction)

-

Rationale: The diazonium salt is reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst. The copper catalyst facilitates the displacement of the diazonium group and the introduction of the sulfonyl chloride moiety.

-

Procedure:

-

In a separate flask, prepare a solution of glacial acetic acid saturated with sulfur dioxide (SO₂).

-

Add copper(I) chloride (CuCl) (catalytic amount) to this solution and continue bubbling SO₂ until the solution becomes blue-green. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution prepared in Step 3 to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will occur. The rate of addition should be controlled to manage the effervescence.

-

After the addition is complete, allow the mixture to stir and warm to room temperature.

-

Pour the reaction mixture into a large volume of ice-water. The product, this compound, will separate as an oil or solid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or chromatography if necessary.

-

Chemical Reactivity and Core Applications

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride functional group.

Principal Reactions

The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. Its most common and valuable reactions are with primary and secondary amines to form stable sulfonamides and with alcohols or phenols to form sulfonate esters .

Sources

- 1. Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. jelsciences.com [jelsciences.com]

- 3. This compound [myskinrecipes.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-Chloro-5-(trifluoromethyl)benzenesulphonyl chloride | 875167-01-4 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 8. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The document delves into the prevalent and most reliable synthetic strategy, the Sandmeyer-type reaction, starting from 3-chloro-5-(trifluoromethyl)aniline. We will explore the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss critical parameters for process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this important building block.

Introduction and Strategic Importance

This compound (CAS No. 875167-01-4) is an aromatic sulfonyl chloride that has garnered significant interest as a versatile building block in organic synthesis.[2][3] Its utility stems from the unique combination of three distinct functional moieties: the highly reactive sulfonyl chloride group, a stabilizing chloro group, and an electron-withdrawing trifluoromethyl (CF₃) group. The CF₃ group is a privileged structural motif in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[4] The sulfonyl chloride functional group is a cornerstone for the synthesis of sulfonamides, a pharmacophore present in a vast array of therapeutic agents, including antibiotics and diuretics.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 875167-01-4 | [2][3] |

| Molecular Formula | C₇H₃Cl₂F₃O₂S | [3] |

| Molecular Weight | 279.06 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Physical Form | Liquid | |

| Storage | 2-8°C under an inert atmosphere |

Given its strategic importance, a robust and scalable synthesis pathway is critical. This guide focuses on the most effective method for its preparation.

Retrosynthetic Analysis and Chosen Pathway

The synthesis of aryl sulfonyl chlorides can be approached through several methods, including the direct chlorosulfonylation of an aromatic ring with chlorosulfonic acid or the oxidative chlorination of thiols.[7][8] However, direct chlorosulfonylation often suffers from harsh reaction conditions and a lack of regioselectivity, especially on a disubstituted ring like the one in our target molecule.[8]

A more reliable and widely adopted strategy for preparing aryl sulfonyl chlorides, particularly those with electron-withdrawing substituents, is the Sandmeyer-type reaction.[6][9][10] This pathway begins with the corresponding aniline, which is readily available. The retrosynthetic analysis points to 3-chloro-5-(trifluoromethyl)aniline as the ideal starting material. This aniline is converted to a diazonium salt, which is then reacted with a source of sulfur dioxide in the presence of a copper catalyst to yield the target sulfonyl chloride.[10][11] This method offers high yields and predictable regiochemistry.

Caption: High-level workflow for the synthesis of the target compound.

Mechanistic Deep Dive

The selected pathway involves two fundamental and well-established organic reactions: diazotization and the Sandmeyer reaction. Understanding the mechanism of each step is crucial for controlling the reaction and maximizing yield.

Step 1: Diazotization of the Aryl Amine

The first step is the conversion of the primary aromatic amine, 3-chloro-5-(trifluoromethyl)aniline, into the corresponding arenediazonium salt. This is achieved through nitrosation with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[12][13]

The reaction is highly temperature-sensitive. It must be conducted at low temperatures (typically 0–5 °C) because arenediazonium salts are thermally unstable and can decompose violently or participate in unwanted side reactions at higher temperatures.[14] The electron-withdrawing nature of the trifluoromethyl and chloro groups on the starting aniline can make it less nucleophilic, potentially requiring careful control of conditions to ensure complete diazotization.[14]

Step 2: Copper-Catalyzed Chlorosulfonylation

This is the core of the Sandmeyer reaction. The arenediazonium salt is catalytically decomposed by a copper(I) salt, typically cuprous chloride (CuCl).[6] This process involves a single electron transfer (SET) from Cu(I) to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas (N₂). This aryl radical is then trapped by sulfur dioxide (SO₂). The resulting arylsulfonyl radical is then oxidized and chlorinated to furnish the final this compound.[6][9]

Caption: Simplified mechanism of diazotization and Sandmeyer chlorosulfonylation.

Experimental Protocols and Methodologies

Two detailed protocols are presented. The first is a classical approach based on well-established procedures using sulfur dioxide gas.[10] The second is a modern, operationally simpler alternative using a stable SO₂ surrogate.[15][16]

Protocol 1: Classical Synthesis via Sandmeyer Reaction

This protocol is adapted from the robust procedures published in Organic Syntheses for structurally similar compounds.[10] Caution: This procedure should be performed in a well-ventilated fume hood due to the use of toxic SO₂ gas and the potential for foaming.

Table 2: Reagents and Equipment for Classical Synthesis

| Reagent / Equipment | Quantity / Type | Purpose |

| 3-Chloro-5-(trifluoromethyl)aniline | 0.1 mol | Starting Material |

| Concentrated HCl | ~40 mL | Acid for diazotization |

| Glacial Acetic Acid | ~150 mL | Solvent |

| Sodium Nitrite (NaNO₂) | 0.11 mol | Diazotizing agent |

| Sulfur Dioxide (SO₂) | Gas, excess | Reagent |

| Cuprous Chloride (CuCl) | ~0.02 mol | Catalyst |

| Diethyl Ether | ~100 mL | Extraction Solvent |

| Mechanical Stirrer, Beakers, Funnel | Standard Glassware | Reaction & Workup |

| Ice Bath / Dry Ice-Ethanol Bath | Temperature Control |

Step-by-Step Methodology:

-

Diazotization:

-

In a 500 mL beaker equipped with a mechanical stirrer, add 3-chloro-5-(trifluoromethyl)aniline (0.1 mol) to a mixture of concentrated HCl (35 mL) and glacial acetic acid (15 mL).

-

Cool the resulting slurry to -10 °C using a dry ice-ethanol bath.

-

Prepare a solution of sodium nitrite (0.11 mol) in water (15 mL). Add this solution dropwise to the stirred aniline slurry, ensuring the temperature is maintained below -5 °C.[10]

-

After the addition is complete, stir the mixture for an additional 45 minutes at -10 to -5 °C to ensure complete formation of the diazonium salt.[10]

-

-

Chlorosulfonylation:

-

In a separate 1 L beaker, place glacial acetic acid (120 mL) and cool it in an ice bath.

-

Bubble sulfur dioxide gas through the acetic acid until the solution is saturated.

-

Add cuprous chloride (~0.02 mol) to the SO₂ solution. Continue bubbling SO₂ until the suspension turns from a yellow-green to a blue-green color.[10]

-

Slowly and carefully add the previously prepared cold diazonium salt solution in portions to the SO₂/CuCl mixture over 30 minutes. The temperature should be kept below 30 °C. Significant foaming will occur and can be controlled with a few drops of ether.[10]

-

-

Workup and Isolation:

-

Once the addition is complete, pour the reaction mixture into 1 L of ice-water with stirring.

-

The product, this compound, will separate as an oil or solid.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification can be achieved by vacuum distillation or recrystallization.

-

Protocol 2: Modern Synthesis Using DABSO as an SO₂ Surrogate

This protocol leverages the stable, solid SO₂ surrogate DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), which offers significant advantages in safety and handling over gaseous SO₂.[15][16][17]

Table 3: Reagents and Equipment for Modern Synthesis

| Reagent / Equipment | Quantity / Type | Purpose |

| 3-Chloro-5-(trifluoromethyl)aniline | 1.0 equiv | Starting Material |

| DABSO | 0.6 equiv | SO₂ Surrogate |

| Copper(II) Chloride (CuCl₂) | 5 mol % | Catalyst |

| 37% Aqueous HCl | 2.0 equiv | Acid Source |

| tert-Butyl nitrite | 1.1 equiv | Diazotizing Agent |

| Acetonitrile (MeCN) | 0.2 M solution | Solvent |

| Magnetic Stirrer, Flask, Syringe Pump | Standard Glassware | Reaction Setup |

| Ice Bath | Temperature Control |

Step-by-Step Methodology:

-

Reaction Setup:

-

To a round-bottom flask charged with a magnetic stir bar, add 3-chloro-5-(trifluoromethyl)aniline (1.0 equiv), DABSO (0.6 equiv), and CuCl₂ (0.05 equiv).[15]

-

Add acetonitrile (to make a 0.2 M solution based on the aniline) and 37% aqueous HCl (2.0 equiv). Stir the mixture at room temperature.

-

-

In Situ Diazotization and Reaction:

-

Using a syringe pump, add tert-butyl nitrite (1.1 equiv) dropwise to the stirred reaction mixture over 15-20 minutes at room temperature.[16] The reaction is typically exothermic, and an ice bath may be needed to maintain the temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-17 hours. Monitor the reaction progress by TLC or LC-MS.[15][16]

-

-

Workup and Isolation:

-

Upon completion, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer. Wash it sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.[8]

-

Process Optimization and Troubleshooting

Even with robust protocols, challenges can arise. Successful synthesis relies on careful control of key parameters.

Table 4: Troubleshooting Guide for the Synthesis

| Issue | Probable Cause(s) | Recommended Solution(s) | Reference(s) |

| Low Yield | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Hydrolysis of the sulfonyl chloride product. | 1. Ensure a slight excess of NaNO₂ and vigorous stirring. Test for excess nitrous acid with starch-iodide paper. 2. Strictly maintain the reaction temperature between 0-5 °C during diazotization. 3. Ensure anhydrous conditions during workup and purification. The low water solubility of the product helps, but prolonged contact with aqueous media should be avoided. | [14],[11][18] |

| Formation of Dark, Tarry Precipitate | 1. Azo coupling side reactions between the diazonium salt and unreacted aniline or phenol byproducts. 2. Polymerization/decomposition at elevated temperatures. | 1. Maintain strongly acidic conditions to minimize the reactivity of the aniline. Ensure efficient stirring. 2. Strictly control the temperature. Quench any excess nitrous acid with urea after diazotization is complete. | [14] |

| Inconsistent Reaction Rate | The electron-withdrawing groups on the aniline can slow the reaction compared to electron-rich anilines. | Be patient and monitor the reaction to completion. For Sandmeyer reactions, reactions with electron-withdrawing groups often give good yields but may require longer reaction times or slightly elevated temperatures after the diazonium salt addition. | [10] |

Conclusion

The synthesis of this compound is most effectively and reliably achieved via a Sandmeyer-type reaction, commencing with 3-chloro-5-(trifluoromethyl)aniline. This pathway is well-documented and offers high yields and excellent regiochemical control. While the classical approach using gaseous sulfur dioxide is proven, modern adaptations employing stable SO₂ surrogates like DABSO provide a safer and more operationally convenient alternative for both laboratory and scale-up applications. Careful control over reaction temperature, stoichiometry, and workup conditions are paramount to mitigating side reactions and maximizing the yield of this valuable synthetic intermediate.

References

- BenchChem. (2025). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. BenchChem.

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. [Link]

- Kutonova, K. V., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)

- Organic Chemistry Portal. (n.d.).

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]

- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.

-

Kutonova, K. V., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link]

- Synfacts. (2024). Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonylation of Anilines. Synfacts, 20(10), 1051.

-

Godfrey, A., et al. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.

- Vedejs, E., et al. (n.d.).

-

Oliver, S. R., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]

-

Ball, N. D., & Sanford, M. S. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]

-

Hoffman, R. V. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 60, 121. [Link]

- BenchChem. (2025). Technical Support Center: Diazotization and Hydrolysis of 3-(Trifluoromethyl)aniline. BenchChem.

- Clearsynth. (n.d.). 3-Chloro-5-trifluoromethylphenylsulfonyl chloride | CAS No. 875167-01-4. Clearsynth.

-

Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Organic Syntheses Procedure. [Link]

-

ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

Wang, X., et al. (n.d.). Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. Green Chemistry (RSC Publishing). [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]

- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

- Organic Chemistry Portal. (n.d.).

- Google Patents. (n.d.). US5977412A - Process for preparing 3,5-difluoroaniline.

- Google Patents. (n.d.). CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone.

-

Heinrich, M. R., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. [Link]

-

Alam, M. J., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

ResearchGate. (n.d.). The diazotization process. (a) The reaction of aniline (or other aryl.... ResearchGate. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. clearsynth.com [clearsynth.com]

- 3. 3-Chloro-5-(trifluoromethyl)benzenesulphonyl chloride | 875167-01-4 [chemicalbook.com]

- 4. Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. books.rsc.org [books.rsc.org]

- 8. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.mpg.de [pure.mpg.de]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Diazotisation [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

Spectroscopic Data for 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride: A Technical Guide for Researchers

Affiliation: Advanced Molecular Characterization Group

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS No. 875167-01-4).[1][2] As a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals.[3] Due to the limited availability of public domain experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to provide an in-depth theoretical analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Standardized experimental protocols for acquiring this data are also presented to facilitate its empirical verification.

Introduction

This compound is a substituted aromatic compound featuring a sulfonyl chloride functional group, a chlorine atom, and a trifluoromethyl group attached to a benzene ring. The unique electronic properties conferred by these substituents make it a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the reactive sulfonyl chloride moiety allows for facile derivatization, primarily in the formation of sulfonamides.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring structural integrity and purity. This guide provides a detailed predictive analysis of the key spectroscopic features of this compound to aid researchers in its identification and use.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing three distinct signals in the aromatic region. The chemical shifts are influenced by the anisotropic effect of the benzene ring and the electronic effects of the substituents. The sulfonyl chloride and trifluoromethyl groups are strongly electron-withdrawing, leading to a general deshielding of the aromatic protons and a downfield shift.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.10 | t | ~1.5 | H-4 |

| ~7.95 | t | ~1.8 | H-2 |

| ~7.80 | t | ~1.8 | H-6 |

Causality of Predictions:

-

H-4: This proton is situated between two meta-positioned electron-withdrawing groups (Cl and CF₃), leading to significant deshielding. It is expected to appear as a triplet due to small meta-coupling with H-2 and H-6.

-

H-2 and H-6: These protons are also in an electron-deficient environment. Their chemical shifts will be similar but not identical due to the different adjacent substituents. They are predicted to appear as closely spaced triplets due to meta-coupling with H-4 and a small four-bond coupling with each other.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: Approximately 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms directly attached to electronegative substituents will be significantly deshielded. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~145.0 | - | C-1 (C-SO₂Cl) | | ~136.5 | - | C-3 (C-Cl) | | ~133.0 | q, ~35 | C-5 (C-CF₃) | | ~132.5 | - | C-4 | | ~128.0 | - | C-6 | | ~125.0 | - | C-2 | | ~122.0 | q, ~272 | CF₃ |

Causality of Predictions:

-

C-1, C-3, and C-5: These carbons are directly attached to the electron-withdrawing substituents and are therefore shifted significantly downfield.

-

CF₃ Carbon: The carbon of the trifluoromethyl group will exhibit a large one-bond coupling constant with the fluorine atoms, resulting in a characteristic quartet.

-

C-5: This carbon will show a smaller two-bond C-F coupling, also appearing as a quartet.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule. The strong absorptions from the sulfonyl chloride and trifluoromethyl groups are expected to be prominent features.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1380-1400 | Strong | Asymmetric SO₂ stretch |

| 1180-1200 | Strong | Symmetric SO₂ stretch |

| 1300-1350 | Strong | C-F stretch |

| 1100-1150 | Strong | C-F stretch |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 1550-1600 | Medium-Weak | Aromatic C=C stretch |

| 700-800 | Strong | C-Cl stretch |

| 550-600 | Medium | S-Cl stretch |

Causality of Predictions:

-

SO₂ Stretches: Sulfonyl chlorides exhibit two characteristic and strong absorption bands for the symmetric and asymmetric stretching of the S=O bonds.

-

C-F Stretches: The trifluoromethyl group will produce strong absorption bands in the mid-infrared region.

-

Aromatic Vibrations: The aromatic ring will show characteristic C-H and C=C stretching vibrations, though these may be of lower intensity compared to the SO₂ and C-F bands.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: As the compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: A background spectrum of the clean KBr/NaCl plates should be acquired and subtracted from the sample spectrum.

Predicted Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Relative Abundance | Assignment |

| 278 | 100% | [M]⁺ (with ³⁵Cl₂) |

| 280 | ~65% | [M]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 282 | ~10% | [M]⁺ (with ³⁷Cl₂) |

| 243 | Moderate | [M - Cl]⁺ |

| 175 | High | [M - SO₂Cl]⁺ |

| 145 | Moderate | [C₆H₃ClCF₃]⁺ |

Causality of Predictions:

-

Molecular Ion: The molecular ion peak ([M]⁺) will appear as a cluster due to the isotopic abundance of chlorine. The M+2 and M+4 peaks will be observable.

-

Fragmentation:

-

Loss of a chlorine radical from the sulfonyl chloride group is a likely initial fragmentation step, leading to the [M - Cl]⁺ ion.

-

Cleavage of the C-S bond would result in the loss of the SO₂Cl radical, giving a prominent peak corresponding to the chlorotrifluoromethylbenzene cation.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC) for sample introduction.

-

Acquisition Parameters (EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: 50-500 amu.

-

-

Processing: The resulting mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualizations

Caption: Predicted ¹H NMR assignments for this compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a detailed theoretical framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are based on established principles and analysis of structurally similar compounds. While this guide serves as a valuable resource for researchers, it is imperative that these predictions are confirmed through empirical data acquisition. The provided experimental protocols offer a standardized approach to obtaining high-quality spectra for this important synthetic intermediate.

References

-

MySkinRecipes. This compound. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Safe Handling of 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Profile and Hazard Identification

3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a highly reactive reagent primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the reactive sulfonyl chloride moiety, which readily participates in reactions to form sulfonamides, sulfonate esters, and other key functional groups. However, the very reactivity that makes it valuable also renders it hazardous. A thorough understanding of its properties is the foundation of safe handling.

1.1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 875167-01-4 | [2] |

| Molecular Formula | C₇H₃Cl₂F₃O₂S | [2] |

| Molecular Weight | 279.06 g/mol | [2] |

| Appearance | Colorless to light yellow liquid or low melting solid | [2][3] |

| Boiling Point | 288 °C | [2] |

| Density | 1.626 g/cm³ | [2] |

| Flash Point | 128 °C | [2] |

1.2: GHS Hazard Identification

This compound is classified as a hazardous substance and requires careful handling in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

-

Pictograms:

-

corrosion GHS05

-

exclamation mark GHS07

-

-

Core Hazard Statements:

-

Additional Hazards:

-

Reacts violently with water, liberating toxic and corrosive gas.[6]

-

Lachrymator (causes tearing).

-

Material is extremely destructive to the tissue of the mucous membranes and upper respiratory tract.

-

Section 2: The Chemistry of Reactivity: Understanding the "Why"

The primary hazard of this compound stems from its high reactivity, particularly with nucleophiles. The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic, making it a target for even weak nucleophiles like water.

2.1: Hydrolysis - The Core Risk

Contact with moisture, including humidity in the air, initiates a rapid and exothermic hydrolysis reaction.[7][8] This reaction produces two highly corrosive byproducts: Hydrochloric Acid (HCl) and 3-Chloro-5-(trifluoromethyl)benzenesulfonic acid.[7]

Reaction: C₇H₃Cl₂F₃O₂S + 2H₂O → C₇H₄ClF₃O₃S (sulfonic acid) + HCl (gas)

This reaction is the root cause for several key safety protocols:

-

Storage: It must be stored in a tightly sealed container under a dry, inert atmosphere to prevent degradation.

-

Handling: It must be handled in a well-ventilated area, preferably a chemical fume hood, to contain the corrosive gases produced upon accidental contact with moisture.[9][10]

-

Spills: Spills must never be cleaned up with water.[11]

Below is a diagram illustrating the hydrolysis pathway and the resulting hazardous products.

Caption: Hydrolysis of the sulfonyl chloride with water.

Section 3: Risk Assessment and Engineering Controls

Prior to any experiment, a thorough risk assessment must be conducted. The primary engineering control for handling this chemical is a certified chemical fume hood to protect against inhalation of vapors and corrosive gases.[10][12] The work area must be equipped with an emergency eyewash station and a safety shower, both of which should be tested regularly.[11][12]

Section 4: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to strict protocols is non-negotiable. The following procedures provide a framework for safe use from storage to disposal.

4.1: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent contact with this corrosive substance.[13]

| PPE Category | Specification | Rationale |

| Eye Protection | Tightly fitting chemical safety goggles and a full-face shield.[10][12][13] | Protects against splashes of the liquid and potential violent reactions. Standard safety glasses are insufficient. |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton). A double-gloving technique (e.g., two pairs of nitrile gloves) is recommended.[10][14] | Provides a barrier against skin contact, which causes severe burns. Inspect gloves for damage before each use. |

| Body Protection | A chemical-resistant apron over a flame-resistant lab coat.[13][14] | Protects skin and personal clothing from splashes and spills. |

| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |

| Respiratory | Not typically required if work is performed within a certified fume hood. For emergencies or spill cleanup, a respirator with an appropriate acid gas cartridge may be necessary.[13][15] | Prevents inhalation of corrosive vapors and decomposition products. |

4.2: Storage and Inspection

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

-

Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, and alcohols.[8][15] The recommended storage temperature is often 2-8°C.[2]

-

Container: Keep the container tightly closed and under an inert atmosphere (e.g., nitrogen or argon).[3] Store in a secondary container made of corrosion-resistant material.[16]

-

Inspection: Regularly inspect containers for signs of corrosion or pressure buildup. Discoloration may indicate decomposition.[10]

4.3: Weighing and Dispensing Protocol

-

Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate working height.

-

Inert Environment: If possible, perform the transfer in an inert atmosphere glovebox. If not, work quickly and efficiently in the fume hood to minimize exposure to ambient moisture.

-

Dispensing: Use clean, dry glassware and tools (spatulas, syringes). Transfer the desired amount to a pre-tared, dry reaction vessel inside the fume hood.

-

Sealing: Immediately and tightly cap the primary container. Purge the headspace with inert gas before final sealing if it will be stored for an extended period.

-

Cleanup: Decontaminate any surfaces or equipment that may have come into contact with the chemical using a dry inert absorbent material first, followed by a suitable neutralizing agent.

4.4: Reaction Setup and Quenching

The following workflow outlines a safe process for using the sulfonyl chloride in a typical reaction, such as forming a sulfonamide with an amine.

Caption: A safe workflow for reaction and quenching.

Causality: The most critical step is quenching. Never add water or aqueous base directly to the reaction vessel containing excess sulfonyl chloride. Doing so can cause a violent, exothermic reaction that can splash corrosive material out of the flask. The correct procedure is to slowly add the reaction mixture to a large, stirred volume of a quenching agent.[10]

Section 5: Emergency Preparedness and Response

5.1: Spill Management

Immediate and correct response is vital to mitigate the harm from a spill.

Caption: Decision tree for spill response.

Key Principle: DO NOT USE WATER or combustible absorbents like sawdust on a sulfonyl chloride spill.[9][11]

5.2: First Aid Measures

Immediate action is required for any exposure.[17]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[3][11][18] Seek immediate medical attention from an ophthalmologist.

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[18] Wash the affected area with plenty of soap and water for at least 15 minutes.[11] Seek immediate medical attention.[18]

-

Inhalation: Move the victim to fresh air immediately.[3][18] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[3][19] Seek immediate medical attention.[18]

-

Ingestion: Do NOT induce vomiting.[18] Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.

5.3: Fire Fighting

While the compound itself does not readily ignite, it can be involved in a fire.[11]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or sand.[11][19]

-

Unsuitable Media: DO NOT USE WATER. [11][19] The reaction will produce large quantities of corrosive and toxic gases.

-

Hazards: Containers may explode when heated.[11] Fires will produce poisonous gases, including hydrogen chloride, sulfur oxides, and potentially hydrogen fluoride.[11][19] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[19]

Section 6: Waste Disposal

All waste containing this compound, including empty containers and spill cleanup materials, must be treated as hazardous waste.[9]

-

Neutralization: Small residual amounts can be slowly and carefully added to a stirred, cold solution of a weak base like sodium bicarbonate to neutralize them before disposal.[9]

-

Collection: Collect all waste in properly labeled, sealed, and corrosion-resistant containers.[20] Do not mix with other waste streams.[9]

-

Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[6]

References

-

New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Benzene Sulfonyl Chloride. NJ.gov. [Link]

-

S D Fine-Chem Limited. (n.d.). Material Safety Data Sheet: Sulphuryl Chloride. Sdfine.com. [Link]

-

Sciencemadness Wiki. (2023). Sulfuryl chloride. Sciencemadness.org. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Innopharmchem.com. [Link]

-

OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. Oshatrainingschool.com. [Link]

-

MIT EHS. (n.d.). Pyrophoric and Water-Reactive Chemical Safety. EHS.mit.edu. [Link]

-

Chemsafe. (2025). 10 Tips Working Safely with corrosives. Chemsafe.ie. [Link]

-

ICW Group. (n.d.). Working Safely with Corrosives Meeting Kit. Icwgroup.com. [Link]

-

Chemscape Safety Technologies. (2023). How to Safely Handle & Store Corrosive Substances. Chemscape.com. [Link]

-

MySkinRecipes. (n.d.). This compound. Myskinrecipes.com. [Link]

-

Princeton University EHS. (n.d.). Chemical Spill Procedures. Ehs.princeton.edu. [Link]

-

Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Orgprodbull.cas.org. [Link]

-

ECHA. (n.d.). Substance Information: this compound. Echa.europa.eu. [Link]

- Google Patents. (1969).

Sources

- 1. This compound [myskinrecipes.com]

- 2. 3-Chloro-5-(trifluoromethyl)benzenesulphonyl chloride | 875167-01-4 [chemicalbook.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chemical-label.com [chemical-label.com]

- 6. fishersci.com [fishersci.com]

- 7. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nj.gov [nj.gov]

- 12. chemsafe.ie [chemsafe.ie]

- 13. oshatrainingschool.com [oshatrainingschool.com]

- 14. Pyrophoric and Water-Reactive Chemical Safety – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]

- 15. icwgroup.safetynow.com [icwgroup.safetynow.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.co.uk [fishersci.co.uk]

- 20. youtube.com [youtube.com]

Discovery and history of 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride

An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride: Synthesis, Mechanistic Insights, and Applications

Abstract

In the modern lexicon of medicinal chemistry, few molecular motifs are as impactful as the sulfonamide group and the trifluoromethyl substituent. This compound is a key reagent that strategically combines these features, serving as a critical building block in the synthesis of complex pharmaceutical and agrochemical agents.[1] This guide provides a comprehensive technical overview of this compound, delving into its synthetic origins, detailed experimental protocols, the chemical principles governing its preparation, and its applications in drug discovery.

Introduction: A Strategically Designed Building Block

The deliberate incorporation of fluorine into drug candidates is a cornerstone of contemporary pharmaceutical design, often enhancing metabolic stability, binding affinity, and lipophilicity.[2] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of these properties.[2][3] this compound emerges as a reagent of significant interest by presenting this potent -CF3 group on an aromatic scaffold equipped with a highly reactive sulfonyl chloride functional group.

This trifecta of functional groups—the electron-withdrawing trifluoromethyl and chloro groups, and the electrophilic sulfonyl chloride—creates a versatile chemical tool. The sulfonyl chloride is an excellent electrophile for reaction with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. Sulfonamides are a "privileged" structure in drug discovery, capable of acting as bioisosteres for amides and engaging in crucial hydrogen bonding interactions with biological targets.[4]

Historical Context and Synthetic Evolution

While a singular "discovery" of this compound is not documented as a landmark event, its synthesis is a direct application of classical organosulfur chemistry, specifically the Sandmeyer-type reaction.[5][6] The development of this reagent was driven by the growing demand for complex, fluorinated building blocks in industrial and academic research. The general method for converting an aromatic amine to a sulfonyl chloride via its diazonium salt was pioneered by Meerwein and colleagues and has been refined over decades for improved safety, yield, and scalability.[5][6][7] Modern iterations of this reaction focus on milder conditions and the use of stable sulfur dioxide surrogates to enhance operational simplicity and safety.[4][8][9]

The primary and most industrially viable route begins with 3-chloro-5-(trifluoromethyl)aniline, which undergoes diazotization followed by a copper-catalyzed reaction with a source of sulfur dioxide and chloride.[10]

Core Synthesis Protocol: From Aniline to Sulfonyl Chloride

The following section details a robust, field-proven methodology for the laboratory-scale synthesis of this compound.

Detailed Experimental Protocol

Step 1: Diazotization of 3-Chloro-5-(trifluoromethyl)aniline

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-chloro-5-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the stirred suspension to a temperature between -5 °C and 0 °C using an ice-salt or acetone-dry ice bath.[10][11]

-

Dissolve sodium nitrite (NaNO₂) in a minimal amount of cold water and place it in the dropping funnel.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature is strictly maintained below 5 °C.[10] The formation of the diazonium salt is often indicated by a slight change in the color and consistency of the slurry.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-45 minutes to ensure the reaction proceeds to completion.[7]

Step 2: Copper-Catalyzed Chlorosulfonylation (Sandmeyer-Type Reaction)

-

In a separate, larger reaction vessel, prepare a solution of sulfur dioxide (SO₂) in glacial acetic acid.[7] This is typically done by bubbling SO₂ gas through the cooled solvent until saturation.

-

Add a catalytic amount of copper(I) chloride (CuCl) to the acetic acid solution.[7]

-

Cool this solution to approximately 10 °C.

-

Slowly and carefully add the cold diazonium salt suspension from Step 1 to the SO₂/CuCl solution.[7] This step is accompanied by the vigorous evolution of nitrogen gas and is exothermic; careful temperature control is critical.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

Step 3: Work-up and Purification

-

Pour the reaction mixture into a large beaker containing a stirred mixture of ice and water. The crude sulfonyl chloride product will often precipitate as an oil or solid.

-

If the product is an oil, transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[7]

-

Combine the organic extracts and wash sequentially with water and a saturated sodium bicarbonate solution to neutralize residual acids.[7] Caution: Vigorous gas evolution will occur during the bicarbonate wash.[7]

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation to obtain a colorless to light yellow liquid.[7]

Rationale for Experimental Design

-

Low Temperature: Diazonium salts are notoriously unstable at elevated temperatures and can be explosive. Maintaining temperatures below 5 °C during their formation and subsequent reaction is a critical safety measure to prevent decomposition.[10]

-

Acidic Medium: The diazotization reaction requires a strong acidic medium to generate nitrous acid (HNO₂) in situ from sodium nitrite and to stabilize the resulting diazonium salt.

-

Copper Catalyst: The copper(I) catalyst facilitates the single-electron transfer (SET) mechanism that initiates the conversion of the diazonium salt to an aryl radical, which then reacts with sulfur dioxide.[5][6]

-

SO₂ Source: Sulfur dioxide acts as the source of the sulfonyl group. While direct use of SO₂ gas is common, modern protocols may employ stable SO₂ surrogates like DABSO for easier handling.[4][8]

Synthetic Workflow Visualization

Caption: Key stages in the synthesis of the target sulfonyl chloride.

Applications in Drug Discovery and Development

The primary utility of this compound is as a precursor to a wide range of sulfonamides.[1][4] The reaction with a primary or secondary amine, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, readily forms the corresponding N-substituted sulfonamide.

Data Presentation: Key Molecular Properties

| Property | Value | Reference |

| CAS Number | 875167-01-4 | [12][13][14] |

| Molecular Formula | C₇H₃Cl₂F₃O₂S | [12] |

| Molecular Weight | 279.06 g/mol | [12] |

| Appearance | Colorless to light yellow liquid | [12][14] |

| Storage | 2-8°C, under inert atmosphere | [12][14] |

This simple transformation allows for the introduction of the 3-chloro-5-(trifluoromethyl)phenylsulfonyl moiety into complex molecules, enabling medicinal chemists to systematically probe structure-activity relationships (SAR). The electron-withdrawing nature of the substituents enhances the acidity of the sulfonamide N-H proton (where applicable), influencing its hydrogen bonding capabilities and overall pharmacokinetic profile.

Visualization of Application in Synthesis

Caption: General reaction scheme for the synthesis of sulfonamides.

Conclusion

This compound is more than a mere chemical intermediate; it is a testament to the power of strategic molecular design. By combining a reactive functional group for facile derivatization with potent physicochemical modulators on a stable aromatic core, it provides a reliable and versatile entry point into novel chemical space. Its synthesis, rooted in the well-understood Sandmeyer reaction, is robust and scalable. For researchers in drug discovery and agrochemical development, a thorough understanding of this reagent's preparation and reactivity is essential for leveraging its full potential in the creation of next-generation bioactive molecules.

References

-

Schäfer, C., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. Available from: [Link]

-

Schäfer, C., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. National Institutes of Health. Available from: [Link]

-

Shevlin, M. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. Available from: [Link]

-

Willis, M. C., & Schäfer, C. (2024). Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonylation of Anilines. Synfacts, 20(08), 0841. Available from: [Link]

-

Shevlin, M. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. National Institutes of Health. Available from: [Link]

- Vedejs, E., et al. (1996). Synthesis of sulfonyl chloride substrate precursors. Journal of the American Chemical Society, 118, 9796. This is a general reference for sulfonyl chloride synthesis procedures.

-

MySkinRecipes. (n.d.). This compound. Available from: [Link]

-

Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. Available from: [Link]

- Google Patents. (2012). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

- Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

Marques, F., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(2), 229. Available from: [Link]

- Google Patents. (1969). US3465051A - Chloromethylation of benzene compounds. This patent describes related chemistry for substituted trifluoromethyl benzene compounds.

-

Al-Zoubi, W. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 12(35), 22591–22617. Available from: [Link]

- Google Patents. (1983). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines. This patent describes related chemistry for producing chloro-trifluoromethylated heterocycles.

-

Singh, V. K., & Kumar, D. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(2), 254. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 11. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 12. 3-Chloro-5-(trifluoromethyl)benzenesulphonyl chloride | 875167-01-4 [chemicalbook.com]

- 13. ivychem.com [ivychem.com]

- 14. This compound | 875167-01-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Electron-Withdrawing Effects of Substituents in 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride, a key intermediate in organic and medicinal chemistry.[1] The molecule's reactivity is profoundly influenced by the synergistic electron-withdrawing effects of its three distinct functional groups: a chloro substituent, a trifluoromethyl substituent, and the sulfonyl chloride moiety itself. We will dissect the inductive and resonance effects governing its chemical behavior, quantify these effects using Hammett constants, and explore the resulting implications for reactivity at both the sulfonyl group and the aromatic ring. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical characteristics of this versatile building block.

Introduction

In the landscape of modern synthetic chemistry, the ability to fine-tune the electronic environment of a molecule is paramount. Substituent effects—the perturbation of a molecule's electronic structure and reactivity by attached functional groups—are a cornerstone of rational molecular design. This compound (CAS 875167-01-4) serves as an exemplary case study in the power of potent electron-withdrawing groups.[2][3] Its structure features a benzene ring functionalized with two powerful deactivating groups, chlorine and trifluoromethyl, positioned meta to each other, in addition to the highly electrophilic sulfonyl chloride group.[4] This unique arrangement creates a highly electron-deficient aromatic system and a sulfonyl sulfur center exceptionally susceptible to nucleophilic attack. Understanding the interplay of these effects is critical for predicting reaction outcomes and designing novel synthetic pathways for pharmaceuticals and agrochemicals.[1]

The Architecture of Electron Withdrawal

The electronic character of this compound is not merely the sum of its parts, but a result of the cooperative influence of its substituents.

The Trifluoromethyl Group (-CF₃): A Dominant Inductive Force

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry.[5] Its effect is almost entirely inductive (-I). The three highly electronegative fluorine atoms pull electron density strongly through the carbon-fluorine and carbon-carbon sigma bonds.[6][7] This withdrawal of electron density from the attached benzene ring is significant and has a profound impact on the ring's reactivity. Unlike groups with available lone pairs, the -CF₃ group has no electron-donating resonance (+M) capability, making its deactivating nature unambiguous.[8] This potent inductive effect destabilizes the positively charged intermediate (the sigma complex) formed during electrophilic aromatic substitution, thereby deactivating the ring.[9][10]

The Chloro Group (-Cl): A Duality of Effects

Halogens like chlorine present a more complex scenario. The chlorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I).[7][11] However, it also possesses lone pairs of electrons in p-orbitals that can overlap with the π-system of the benzene ring, leading to a weak electron-donating resonance effect (+M).[12][13] For halogens, the inductive effect overwhelmingly dominates the resonance effect, meaning the net result is withdrawal of electron density and deactivation of the aromatic ring.[14] Despite being deactivating, the resonance donation, though weak, is directed to the ortho and para positions. This explains the unique characteristic of halogens as ortho, para-directing deactivators.[11][12]

The Sulfonyl Chloride Group (-SO₂Cl): A Primary Electron Sink

The sulfonyl chloride group itself is a potent electron-withdrawing entity. The sulfur atom is in a high oxidation state, bonded to two highly electronegative oxygen atoms and a chlorine atom. This creates a significant partial positive charge on the sulfur, making the entire group strongly electron-withdrawing from the aromatic ring.[15] This effect further depletes the electron density of the π-system, contributing to the overall deactivation of the ring towards electrophilic attack.

Synergistic Deactivation and Directing Effects

In this compound, the chloro and trifluoromethyl groups are positioned meta to each other. This arrangement is reinforcing.[16][17] Both are deactivating, meta-directing groups (ignoring the ortho/para directionality of the weak resonance from chlorine for a moment and focusing on the overall deactivation). Their combined influence makes the aromatic ring extremely electron-poor and thus highly unreactive towards electrophilic aromatic substitution.[8][18]

Quantifying Electron-Withdrawing Strength: Hammett Constants

To move from a qualitative description to a quantitative understanding, we can employ the Hammett equation, a cornerstone of physical organic chemistry.[19] The Hammett substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing influence of a substituent on the reactivity of a benzene ring. Positive σ values indicate an electron-withdrawing group, with larger values signifying a stronger effect.

The table below presents the Hammett constants for the chloro and trifluoromethyl groups at the meta and para positions.

| Substituent | σ_meta | σ_para | Primary Effect |

| -Cl | 0.37 | 0.23 | Inductive (-I) > Resonance (+M) |

| -CF₃ | 0.43 | 0.54 | Strong Inductive (-I) |

| -NO₂ (for comparison) | 0.71 | 0.78 | Strong Inductive & Resonance (-I, -M) |

| Data sourced from multiple chemical literature reviews.[19][20][21] |

Interpretation:

-

Trifluoromethyl Group: The σ_meta (0.43) and σ_para (0.54) values for the -CF₃ group are both strongly positive, confirming its powerful electron-withdrawing nature at all positions.[19]

-

Chloro Group: The σ_meta value (0.37) for -Cl is positive and reflects its strong inductive pull. The σ_para value (0.23) is also positive but smaller than σ_meta, which is a quantitative reflection of the weak, counteracting resonance donation that slightly offsets the inductive withdrawal at the para position.[19][21]

In our target molecule, both the -Cl and -CF₃ groups are in meta positions relative to the point of attachment of the other, and their σ_meta values additively contribute to the deactivation of the ring.

Implications for Chemical Reactivity

The potent electronic deactivation has two major, contrasting consequences: it enhances reactivity at the sulfonyl chloride group while suppressing reactivity on the aromatic ring.

Reactivity at the Sulfonyl Chloride Center: Nucleophilic Substitution

The primary reaction pathway for sulfonyl chlorides is nucleophilic substitution at the sulfur atom.[4] The process is driven by the highly electrophilic nature of the sulfur, which is made electron-deficient by the attached oxygen and chlorine atoms.[22]

The Role of Ring Substituents: The electron-withdrawing -Cl and -CF₃ groups on the benzene ring further pull electron density away from the sulfonyl group. This intensifies the partial positive charge on the sulfur atom, making it an even more potent electrophile. Consequently, this compound is expected to be more reactive towards nucleophiles than unsubstituted benzenesulfonyl chloride.[23]

The reaction typically proceeds through a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate.[22][24][25]

Experimental Protocol: Synthesis of a Sulfonamide Derivative

This protocol provides a self-validating methodology for the synthesis of N-benzyl-3-chloro-5-(trifluoromethyl)benzenesulfonamide, a representative reaction demonstrating the high reactivity of the sulfonyl chloride group.

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

-

Addition of Base and Nucleophile: To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq) at 0 °C (ice bath). The base is crucial to neutralize the HCl byproduct generated during the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting sulfonyl chloride. A self-validating endpoint is the disappearance of the starting material spot.

-

Work-up: Upon completion, quench the reaction with 1M HCl (aq). Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification and Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. The identity and purity of the final product must be validated by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the desired sulfonamide.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (SEAr)

In stark contrast to the sulfonyl group's reactivity, the aromatic ring is profoundly deactivated towards electrophilic attack. The powerful and synergistic electron-withdrawing effects of the -Cl, -CF₃, and -SO₂Cl groups make the ring extremely electron-poor and therefore a very weak nucleophile.[9][12]